

# MRE-269-d7: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | MRE-269-d7 |           |
| Cat. No.:            | B15571909  | Get Quote |

Introduction: MRE-269 is the pharmacologically active metabolite of Selexipag (NS-304), a potent and highly selective agonist for the prostacyclin receptor (IP receptor).[1][2][3] It is a key compound in the study of pulmonary arterial hypertension (PAH) and other vascular proliferative disorders.[2][4] MRE-269 exerts its effects through a well-defined signaling pathway, leading to vasodilation, inhibition of platelet aggregation, and antiproliferative actions on smooth muscle cells.[2][4][5] The deuterated form, MRE-269-d7, serves as a valuable tool in metabolic studies and as an internal standard in analytical applications. This guide provides an in-depth overview of its suppliers, availability, pharmacological data, mechanism of action, and experimental applications for researchers, scientists, and drug development professionals.

## Supplier and Availability for Research

MRE-269 and its deuterated form, **MRE-269-d7**, are available from several suppliers for research purposes only. It is crucial to distinguish between the two compounds when ordering.



| Supplier                            | Compound   | Notes                                                                             |
|-------------------------------------|------------|-----------------------------------------------------------------------------------|
| Alfa Chemistry / Isotope<br>Science | MRE-269-d7 | Specializes in stable isotope-<br>labeled compounds.[6]                           |
| Cayman Chemical                     | MRE-269    | Provides extensive technical data, including purity and stability information.[2] |
| MedChemExpress (MCE)                | MRE-269    | Offers the compound for research use and provides some pharmacological data.[1]   |
| RayBiotech                          | MRE-269    | Lists the compound with a purity of 98% for research use only.[7]                 |
| Biomol.com                          | MRE-269    | Distributor for Cayman Chemical.[5]                                               |
| Cenmed                              | MRE-269    | Lists the compound as the active form of Selexipag.[3]                            |

Note: The products and services from these suppliers are intended for laboratory research use only and not for human consumption.[1][6][7]

# Pharmacological and Physicochemical Data

MRE-269's high selectivity for the IP receptor over other prostanoid receptors is a key feature, minimizing off-target effects.

Table 1: Receptor Binding and Functional Activity



| Parameter                    | Species/System                | Value       | Reference    |
|------------------------------|-------------------------------|-------------|--------------|
| Binding Affinity (Ki)        | Human IP Receptor             | 20 nM       | [2][5][7][8] |
| Functional Agonism<br>(EC50) | cAMP accumulation in PASMCs   | 32 nM       | [8]          |
| Vasodilation (pEC50)         | Rat Small Pulmonary<br>Artery | 4.98 ± 0.22 | [1]          |

Table 2: Receptor Selectivity (IC50 values)

| Receptor     | Value (μM) | Reference |
|--------------|------------|-----------|
| DP Receptor  | 2.6        | [2]       |
| EP1 Receptor | >10        | [2]       |
| EP2 Receptor | 5.8        | [2]       |
| EP3 Receptor | >10        | [2]       |
| EP4 Receptor | 4.9        | [2]       |
| FP Receptor  | >10        | [2]       |
| TP Receptor  | >10        | [2]       |

Table 3: Anti-Platelet Aggregation (IC50 values)

| Species             | Value (µM) | Reference |
|---------------------|------------|-----------|
| Human (ADP-induced) | 0.21       | [2]       |
| Rat (ADP-induced)   | 10         | [2]       |

Table 4: Pharmacokinetic Parameters in Monkeys (1 mg/kg, Oral)



| Parameter        | Value       | Reference |
|------------------|-------------|-----------|
| Tmax             | 2.3 h       | [8]       |
| Cmax             | 105 ng/mL   | [8]       |
| AUC0-24h         | 652 ng⋅h/mL | [8]       |
| T1/2 (Half-life) | 5.6 h       | [8]       |

Table 5: Physicochemical Properties

| Property          | Value                                               | Reference |
|-------------------|-----------------------------------------------------|-----------|
| CAS Number        | 475085-57-5                                         | [2][5][7] |
| Molecular Formula | C25H29N3O3                                          | [5]       |
| Molecular Weight  | 419.5                                               | [1][5]    |
| Purity            | ≥98%                                                | [5][7]    |
| Formulation       | Crystalline Solid / Powder                          | [5][7]    |
| Solubility        | DMF: 14 mg/ml; DMSO: 12<br>mg/ml; Ethanol: 15 mg/ml | [5]       |
| Storage           | -20°C (1 year) or -80°C (2<br>years)                | [1]       |

# **Mechanism of Action and Signaling Pathways**

MRE-269 is the active form of the prodrug Selexipag, converted primarily by carboxylesterase 1 (CES1) in the liver.[2] Its mechanism centers on the activation of the IP receptor, a Gs protein-coupled receptor (GPCR).

- IP Receptor Binding: MRE-269 binds to the IP receptor on vascular smooth muscle and endothelial cells with high affinity.[5][8]
- Gs Protein Activation: This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase.

#### Foundational & Exploratory





- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). MRE-269 potently increases intracellular cAMP levels.[2][8]
- Downstream Effects: Elevated cAMP leads to several key physiological responses:
  - Vasodilation: Activation of protein kinase A (PKA) by cAMP leads to the phosphorylation of downstream targets, resulting in smooth muscle relaxation and vasodilation. This effect is observed equally in large and small pulmonary arteries.[2]
  - Anti-platelet Aggregation: Increased cAMP in platelets inhibits their activation and aggregation.[2]
  - Antiproliferative Effects: MRE-269 has been shown to suppress the proliferation of pulmonary arterial smooth muscle cells (PASMCs), particularly those from patients with chronic thromboembolic pulmonary hypertension (CTEPH).[2][4] This effect may be mediated by the upregulation of DNA-binding protein inhibitor (ID) genes, such as ID1 and ID3, via the IP receptor.[4][9]





Click to download full resolution via product page

MRE-269 primary signaling pathway.



# **Experimental Protocols and Methodologies**

MRE-269 is utilized in a variety of in vitro and in vivo experimental models. The following outlines key methodologies reported in the literature. Note: These are summaries of experimental approaches; detailed, step-by-step protocols require access to the full-text publications.

## In Vitro Antiproliferation Assay in PASMCs

This protocol is designed to evaluate the effect of MRE-269 on the proliferation of pulmonary arterial smooth muscle cells (PASMCs) stimulated by growth factors like Platelet-Derived Growth Factor (PDGF).

- · Cell Isolation and Culture:
  - PASMCs are isolated from lung tissue, such as endarterectomized tissue from CTEPH patients or from normal subjects.[4]
  - Cells are cultured in appropriate smooth muscle cell growth medium.
- Proliferation Assay (BrdU Incorporation):
  - PASMCs are seeded in multi-well plates and serum-starved to synchronize cell cycles.
  - Cells are pre-treated with various concentrations of MRE-269 or vehicle control for a specified time.
  - Proliferation is induced by adding a potent mitogen, such as PDGF.[4]
  - Bromodeoxyuridine (BrdU), a thymidine analog, is added to the culture medium.
  - After incubation, cells are fixed, and incorporated BrdU is detected using an anti-BrdU antibody in an ELISA-based colorimetric assay. The absorbance is proportional to the amount of DNA synthesis and, therefore, cell proliferation.
- Gene Expression Analysis (RT-qPCR):

#### Foundational & Exploratory





- To investigate the mechanism, total RNA is extracted from PASMCs treated with MRE-269 using a commercial kit (e.g., RNeasy Mini Kit).[4]
- o cDNA is synthesized via reverse transcription.
- The expression levels of target genes (e.g., ID1, ID3) and a housekeeping gene (e.g., ACTB) are quantified using real-time quantitative PCR (RT-qPCR) with specific TaqMan primer/probe sets.[4][9]





Click to download full resolution via product page

Workflow for studying MRE-269's antiproliferative effects.



#### In Vivo Models

- Pulmonary Hypertension Models: MRE-269 has been studied in rat models of pulmonary hypertension to assess its ability to ameliorate the condition.[2] These studies typically involve inducing PH (e.g., with monocrotaline) and then administering the compound to measure changes in hemodynamics and vascular remodeling.
- Ischemic Stroke Models: The neuroprotective effects of MRE-269 have been investigated in aged rats subjected to transient middle cerebral artery occlusion (MCAO).[10] In these studies, post-ischemic treatment with MRE-269 was evaluated for its impact on neurological outcomes, infarct size, and biomarkers of oxidative stress (e.g., gp91phox) and blood-brain barrier breakdown (e.g., MMP-9 activity).[10]

## **Other Assays**

- Vasodilation Assays: The relaxant effects of MRE-269 are measured in isolated arterial rings (e.g., from rat pulmonary arteries) mounted in organ baths.[1] Concentration-response curves are generated to determine potency (pEC50).
- Platelet Aggregation Assays: The inhibitory effect of MRE-269 is assessed using platelet-rich plasma from humans or rats.[2] Aggregation is induced by agents like ADP, and the change in light transmittance is measured to quantify the degree of inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cenmed.com [cenmed.com]
- 4. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension -PMC [pmc.ncbi.nlm.nih.gov]



- 5. MRE-269 | CAS 475085-57-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. raybiotech.com [raybiotech.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Antiproliferative effect of selexipag active metabolite MRE-269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sustained Neurological Recovery after Stroke in Aged Rats Treated with a Novel Prostacyclin Analog PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MRE-269-d7: A Technical Guide for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571909#mre-269-d7-supplier-and-availability-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com